4-Chloro-2-fluoro-3-propoxyphenylboronic acid
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Overview
Description
4-Chloro-2-fluoro-3-propoxyphenylboronic acid is an organoboron compound with the molecular formula C9H11BClFO3. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a chloro, fluoro, and propoxy substituent on the phenyl ring, making it a versatile reagent in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-3-propoxyphenylboronic acid typically involves the following steps:
Halogenation: The starting material, 4-chloro-2-fluoro-3-propoxybenzene, is subjected to halogenation to introduce the boronic acid group. This can be achieved using a halogenating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) chloride.
Borylation: The halogenated intermediate is then treated with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-3-propoxyphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids. It involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Phenols: Formed from oxidation reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
4-Chloro-2-fluoro-3-propoxyphenylboronic acid has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of functional materials, such as polymers and liquid crystals.
Biological Studies: Used in the development of boron-containing compounds for potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-3-propoxyphenylboronic acid primarily involves its role as a boronic acid in Suzuki-Miyaura coupling reactions. The key steps in the mechanism include:
Transmetalation: The boronic acid group transfers its organic group to the palladium catalyst.
Oxidative Addition: The aryl or vinyl halide undergoes oxidative addition to the palladium catalyst, forming a palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Comparison with Similar Compounds
4-Chloro-2-fluoro-3-propoxyphenylboronic acid can be compared with other similar boronic acids, such as:
4-Chloro-2-fluoro-3-methoxyphenylboronic acid: Similar structure but with a methoxy group instead of a propoxy group.
4-Chloro-2-fluoro-3-ethoxyphenylboronic acid: Similar structure but with an ethoxy group instead of a propoxy group.
4-Chloro-2-fluoro-3-butoxyphenylboronic acid: Similar structure but with a butoxy group instead of a propoxy group.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
(4-chloro-2-fluoro-3-propoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClFO3/c1-2-5-15-9-7(11)4-3-6(8(9)12)10(13)14/h3-4,13-14H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURLWBLBYLHJSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)OCCC)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681657 |
Source
|
Record name | (4-Chloro-2-fluoro-3-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-23-2 |
Source
|
Record name | Boronic acid, B-(4-chloro-2-fluoro-3-propoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-2-fluoro-3-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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